DGAT1 Inhibitory Potency: Spirocyclic Carboxylic Acid vs. Carboxamide
In the DGAT1 inhibitor series described by Koul et al., the most potent spirocyclic carboxylic acid (compound 8) achieved an IC₅₀ of 12 nM against human DGAT1 enzyme and 85% inhibition of triglyceride synthesis in HepG2 cells at 1 µM [1]. This compound represents a benchmark for spirocyclic DGAT1 pharmacophores. 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide differs by featuring a carboxamide rather than a carboxylic acid and a pyrazole in place of the oxadiazole. While direct head-to-head data are absent, the scaffold similarity allows class-level inference: the carboxamide may enhance permeability and reduce plasma protein binding relative to the carboxylic acid, but potency must be independently verified.
| Evidence Dimension | DGAT1 enzyme inhibition (human recombinant) |
|---|---|
| Target Compound Data | Not yet publicly reported |
| Comparator Or Baseline | Spirocyclic carboxylic acid lead (compound 8): IC₅₀ = 12 nM |
| Quantified Difference | Unknown; requires direct comparative assay |
| Conditions | Human DGAT1 enzyme assay; HepG2 cell triglyceride synthesis |
Why This Matters
The benchmark establishes what potency threshold must be met or exceeded for a spirocyclic DGAT1 inhibitor to be considered competitive; procurement decisions should require vendor-supplied IC₅₀ data in the same assay format.
- [1] Koul, S. et al. Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. Eur. J. Med. Chem. 2022, 234, 114270. View Source
